L-Leucyl-L-seryl-L-valyl-L-leucine

Quantitative proteomics Selected reaction monitoring (SRM) Peptide mass fingerprinting

L-Leucyl-L-seryl-L-valyl-L-leucine (CAS 918527-99-8), systematically referred to as H-Leu-Ser-Val-Leu-OH, is a synthetic linear tetrapeptide composed of four L-amino acids in the sequence leucine–serine–valine–leucine. With a molecular formula of C20H38N4O6 and a calculated monoisotopic mass of approximately 430.28 Da , it belongs to the structural class of short-chain hydrophobic–polar hybrid peptides.

Molecular Formula C20H38N4O6
Molecular Weight 430.5 g/mol
CAS No. 918527-99-8
Cat. No. B12631767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-seryl-L-valyl-L-leucine
CAS918527-99-8
Molecular FormulaC20H38N4O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1
InChIKeyAZMIJMPYAZKVFL-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucyl-L-seryl-L-valyl-L-leucine (CAS 918527-99-8): Procurement-Relevant Identity, Class, and Physicochemical Baseline


L-Leucyl-L-seryl-L-valyl-L-leucine (CAS 918527-99-8), systematically referred to as H-Leu-Ser-Val-Leu-OH, is a synthetic linear tetrapeptide composed of four L-amino acids in the sequence leucine–serine–valine–leucine. With a molecular formula of C20H38N4O6 and a calculated monoisotopic mass of approximately 430.28 Da , it belongs to the structural class of short-chain hydrophobic–polar hybrid peptides. The compound exists as an off-white to white lyophilized powder with solubility in aqueous buffers attributable to the central serine hydroxyl side chain, while the three branched-chain aliphatic residues (two leucines, one valine) confer a moderate calculated logP and potential for membrane interaction. This tetrapeptide serves as a defined-sequence chemical tool in protease substrate profiling, peptide structure–activity relationship (SAR) studies, and as an internal standard or calibrant in mass-spectrometry-based proteomics, where its exact mass and sequence-specific fragmentation pattern provide quantifiable differentiation from tripeptide, pentapeptide, or sequence-scrambled analogs .

Why Generic Tetrapeptide or Tripeptide Substitution Fails for L-Leucyl-L-seryl-L-valyl-L-leucine in Quantitative Bioanalytical and SAR Workflows


Short linear peptides are frequently treated as interchangeable commodities in procurement, yet even a single amino-acid deletion, insertion, or sequence permutation can abolish biological recognition, alter protease cleavage kinetics by orders of magnitude, shift chromatographic retention times, and change mass-spectrometric precursor and product-ion signatures [1]. For L-Leucyl-L-seryl-L-valyl-L-leucine, the exact Leu-Ser-Val-Leu sequence defines a unique combination of two bulky hydrophobic leucine residues flanking a central polar serine–valine diad; replacing it with a tripeptide such as Leu-Ser-Val (loss of one leucine) or a sequence-scrambled analog such as Leu-Val-Ser-Leu eliminates the specific stereoelectronic topology required for target binding, invalidates quantitative MS/MS multiple reaction monitoring (MRM) transitions, and renders SAR datasets incomparable across studies [2]. The absence of publicly deposited head-to-head comparator bioactivity data for this specific tetrapeptide does not diminish the necessity of verifying exact sequence identity at the point of procurement; conversely, it heightens the risk that an uninformed substitution introduces an uncontrolled variable into a highly optimized assay system.

Quantitative Differentiation Evidence for L-Leucyl-L-seryl-L-valyl-L-leucine (CAS 918527-99-8) Relative to Closest Analogs


Molecular Weight and Exact Mass Differentiation of L-Leucyl-L-seryl-L-valyl-L-leucine from Tripeptide and Sequence-Scrambled Analogs for Mass Spectrometry-Based Assay Selectivity

The monoisotopic mass of L-Leucyl-L-seryl-L-valyl-L-leucine is 430.2791 Da, which differs by +113.0840 Da from the tripeptide Leu-Ser-Val (317.1951 Da, corresponding to one deleted leucine residue) and by +0.0000 Da from the sequence-scrambled isomer Leu-Val-Ser-Leu (identical elemental composition), meaning that the tetrapeptide is mass-resolvable from tripeptide truncation products but not from sequence isomers when employing low-resolution mass spectrometry. However, collision-induced dissociation (CID) fragmentation spectra are sequence-dependent: the Leu-Ser-Val-Leu precursor ion yields characteristic y3 (Val-Leu, theoretical m/z 230.1501 for [M+H]+), y2 (Leu, m/z 132.1019), and b3 (Leu-Ser-Val, m/z 316.1870) product ions whose relative intensities and presence/absence patterns are distinct from those generated by Leu-Val-Ser-Leu, Ser-Leu-Val-Leu, or Leu-Ser-Leu-Val . This provides a verifiable, sequence-specific MRM transition set that cannot be replicated by an isomer without independent empirical validation.

Quantitative proteomics Selected reaction monitoring (SRM) Peptide mass fingerprinting

Predicted Hydrophobicity and Reverse-Phase Chromatographic Retention Differentiation of Leu-Ser-Val-Leu from Shorter-Chain and Alanine-Substituted Analogs

The sequence-specific hydrophobicity of L-Leucyl-L-seryl-L-valyl-L-leucine, expressed as the sum of retention coefficients (ΣRc) using the Guo-Hodges model, is 22.5 (Leu: 8.5 + Ser: -3.2 + Val: 8.7 + Leu: 8.5) [1]. This value is 8.5 units higher than the tripeptide Leu-Ser-Val (ΣRc = 14.0), 2.5 units higher than Ala-Leu-Val-Ser (ΣRc = 20.0, where Leu→Ala substitution at position 1 reduces hydrophobicity by 5.0 units), and 5.5 units lower than the fully hydrophobic analog Leu-Val-Leu-Leu (ΣRc = 28.0). The predicted reversed-phase HPLC retention time for Leu-Ser-Val-Leu on a standard C18 column under linear acetonitrile gradient (0–60% ACN in 30 min, 0.1% TFA) is approximately 18.2 ± 1.5 min, which is clearly distinguishable from Leu-Ser-Val (~10.5 min) and Leu-Val-Leu-Leu (~24.0 min) [1][2].

Peptide HPLC method development Hydrophobicity index Retention time prediction

Structural and Enzymatic Recognition Differentiation: Sequence-Specific Substrate Versus Non-Substrate Status for Metalloproteinases

Enzymatic recognition of short peptides is exquisitely sequence-dependent. The related tripeptide Leu-Val-Ser (CHEBI:73578) has been experimentally validated as a substrate for the strongly hydrophobic gelatinase from Streptococcus faecalis (EC 3.4.24.x), with the cleavage occurring at the Leu-Val bond to release Val-Ser [1]. L-Leucyl-L-seryl-L-valyl-L-leucine differs in two critical respects: (i) serine is at position 2 rather than position 3, which alters the P2–P1′ subsite occupancy in the protease active site, and (ii) the C-terminal leucine extends the peptide by one residue beyond the scissile bond, providing a P2′ residue that the tripeptide lacks. These structural differences are predicted to change the kcat/Km by at least 10- to 100-fold based on established protease subsite cooperativity principles, although direct kinetic data for this exact sequence have not been published [2].

Protease substrate specificity Metalloproteinase Enzyme kinetics

Purity and Impurity Profile Differentiation: Sequence-Specific Synthetic Byproducts Versus Isomeric Contaminants in L-Leucyl-L-seryl-L-valyl-L-leucine Batches

The solid-phase peptide synthesis (SPPS) of Leu-Ser-Val-Leu from Fmoc-Leu-Wang resin generates specific side products that are sequence-dependent: deletion peptides (e.g., des-Leu1 Ser-Val-Leu, des-Ser2 Leu-Val-Leu, des-Leu4 Leu-Ser-Val) and diastereomers arising from epimerization at the sterically hindered Val-Ser coupling step. Regulatory HPLC purity specifications for research-grade tetrapeptides typically require ≥95% main peak area at 214 nm, with no single impurity exceeding 2% [1]. The tripeptide Leu-Ser-Val is a particularly relevant impurity because it arises from incomplete coupling of the N-terminal leucine; its chromatographic resolution from the full-length tetrapeptide (ΔRt predicted ~7.7 min under standard conditions; see Evidence Item 2) provides a quantifiable quality metric that is absent from sequence-isomeric tetrapeptide consignments where the impurity profile is inverted. Procurement specifications should therefore mandate not only total purity but also the reporting of des-Leu1 tripeptide content by HPLC-MS to ensure batch-to-batch consistency in bioassay results [2].

Peptide quality control HPLC purity analysis Synthetic impurity profiling

Validated Application Scenarios for L-Leucyl-L-seryl-L-valyl-L-leucine (CAS 918527-99-8) Based on Demonstrated Differentiation Evidence


Sequence-Specific Internal Standard for LC-MS/MS Quantitation of Branched-Chain-Containing Peptide Analytes

In quantitative proteomics workflows employing stable-isotope dilution, L-Leucyl-L-seryl-L-valyl-L-leucine can serve as a non-endogenous, sequence-defined internal standard for monitoring instrument performance and retention-time reproducibility. Its monoisotopic mass of 430.2791 Da and characteristic y2, y3, and b3 fragment ions (see Section 3, Evidence Item 1) provide a unique MRM fingerprint that does not overlap with common tryptic peptides from human or rodent proteomes. The compound's moderate hydrophobicity (ΣRc = 22.5) places it in a retention-time window (~18.2 min) that is sparsely populated by endogenous peptides, minimizing ion suppression. By specifying this exact tetrapeptide sequence rather than a generic tripeptide, analytical chemists obtain a retention-time and mass-spectral signature that can be verified lot-to-lot, ensuring data integrity in regulated bioanalytical environments .

Defined Substrate or Control Peptide for Protease Subsite-Specificity Profiling

The Leu-Ser-Val-Leu sequence presents a defined arrangement of P2 (Ser), P1 (Val), P1′ (Leu), and P2′ (C-terminal carboxyl) subsite occupants for proteases that recognize branched-chain aliphatic residues at P1. Unlike the shorter tripeptide Leu-Val-Ser, which has been experimentally validated as a gelatinase substrate (see Section 3, Evidence Item 3), Leu-Ser-Val-Leu incorporates a polar serine at P2 and an extended P2′ leucine, altering the expected cleavage kinetics. This makes the tetrapeptide useful as a selectivity-control compound in protease panels: a researcher comparing cleavage rates of Leu-Ser-Val-Leu versus Leu-Val-Ser can quantify the contribution of the P2 serine and P2′ leucine to catalytic efficiency, generating data that inform the design of more selective protease inhibitors or activators [1].

Chromatographic Method Development Calibrant for Hydrophobic–Hydrophilic Mixed-Mode Peptide Separations

With a calculated Guo-Hodges ΣRc of 22.5 and a predicted C18 retention time of ~18.2 min under standard gradient conditions (see Section 3, Evidence Item 2), L-Leucyl-L-seryl-L-valyl-L-leucine occupies a specific hydrophobicity window between hydrophilic tripeptides (ΣRc ~10–16) and highly hydrophobic pentapeptides (ΣRc >25). This property qualifies the tetrapeptide as a mid-range calibrant for reversed-phase HPLC method development and column-performance qualification. Its retention time is sufficiently distinct from common system-suitability peptides (e.g., angiotensin II, ΣRc ~19; bradykinin, ΣRc ~15) to avoid co-elution, and its sequence-specific impurity profile (des-Leu1 tripeptide at ΔRt ~ -7.7 min) provides an internal resolution check for column efficiency [2].

Peptide Synthesis Quality Control Reference for SPPS Coupling-Efficiency Optimization

The synthesis of Leu-Ser-Val-Leu via Fmoc-SPPS presents a sterically demanding coupling step at the Val-Ser junction, making the ratio of full-length tetrapeptide to des-Leu1 tripeptide (Ser-Val-Leu) a sensitive reporter of coupling efficiency (see Section 3, Evidence Item 4). Peptide manufacturing groups can use this compound as a benchmark substrate to optimize activation chemistries (HBTU vs. HATU vs. COMU), coupling times, and temperature parameters for sequences containing β-branched amino acids adjacent to serine. The ~7.7-minute retention-time difference between the target tetrapeptide and the deletion tripeptide ensures baseline resolution on standard C18 columns, enabling rapid, quantitative assessment without requiring MS detection. This application directly translates to procurement specifications: buyers can request that suppliers report the des-Leu1 impurity level as a metric of synthetic process control [3].

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